6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLWADOJMJOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester typically involves the cyclization of a substituted pyridine with a hydrazine derivative. One common method includes the reaction of 6-iodopyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions, followed by esterification with methanol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the yield and purity of the product while minimizing the reaction time and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The ester group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester has shown promising applications in medicinal chemistry:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. It has demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation.
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have reported IC50 values around 0.04 μmol, indicating its potency comparable to established anti-inflammatory drugs like celecoxib.
- Enzyme Inhibition : It is being investigated for its potential as an enzyme inhibitor or receptor modulator. The iodine atom enhances binding affinity towards molecular targets, which may lead to effective inhibition of enzyme activity.
Industrial Applications
In addition to its medicinal uses, this compound can be utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for further functionalization, making it valuable in material science.
Comparative Analysis with Analog Compounds
The following table compares this compound with its halogenated analogs:
| Compound Name | Biological Activity | IC50 (μmol) |
|---|---|---|
| This Compound | Anticancer, Anti-inflammatory | 0.04 (COX-2) |
| 6-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Moderate anticancer potential | Not specified |
| 6-Chloro-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Lower anti-inflammatory activity | Not specified |
| 6-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Similar anticancer effects | Not specified |
The presence of iodine in this compound distinguishes it from other halogenated analogs by enhancing its reactivity and biological efficacy.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound could inhibit proliferation in breast cancer cell lines by inducing apoptosis via the mitochondrial pathway.
- Anti-inflammatory Studies : Another research effort focused on its ability to suppress COX-2 activity in inflammatory models, showcasing its potential as an alternative to traditional non-steroidal anti-inflammatory drugs.
These findings underscore the compound's versatility and promise in both medicinal chemistry and industrial applications.
Mechanism of Action
The mechanism of action of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming a stable complex with the active site or modulate receptor function by binding to specific domains .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate
- CAS No.: 1220039-46-2
- Molecular Formula : C₈H₅IN₂O₂
- Molecular Weight : 288.04 g/mol
- Purity : ≥98% (analytical grade)
- Physical Form : Solid (exact color unspecified)
Synthesis :
The compound is synthesized via halogenation of pyrazolo[1,5-a]pyridine scaffolds. Key steps include:
Amidation/Cyclization : Reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid with iodinating agents or intermediates (e.g., 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one) .
Esterification: Conversion of the carboxylic acid to the methyl ester using methanol and acid catalysts .
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
- Iodo Group : Enhances halogen bonding and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., antituberculosis targets) . Compared to nitro groups (), iodine offers better stability and lower redox reactivity.
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) improve membrane permeability but require hydrolysis for active carboxylic acid forms .
- Methoxy vs. Hydroxy : Methoxy () increases lipophilicity, while hydroxy () enhances solubility but may reduce metabolic stability .
Biological Activity
Overview
6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The presence of iodine enhances its reactivity and biological profile, making it a subject of interest in various research domains, including cancer therapy, anti-inflammatory applications, and enzyme inhibition.
The compound features a fused ring system consisting of a pyrazole and a pyridine ring. The iodine atom at the 6th position and the carboxylic acid methyl ester group at the 3rd position contribute to its unique reactivity and interaction with biological targets.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The iodine atom enhances binding affinity and selectivity towards these targets. This compound may inhibit enzyme activity by forming stable complexes with active sites or modulating receptor functions through specific domain interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds from the pyrazolo[1,5-a]pyridine class have shown promise in inhibiting cell proliferation in various cancer cell lines.
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that derivatives of this compound effectively suppressed COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib. The IC50 values for COX-2 inhibition were reported to be around , indicating potent activity against inflammation-related pathways .
Comparative Analysis with Analog Compounds
| Compound Name | Biological Activity | IC50 (μmol) |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | 0.04 (COX-2) |
| 6-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Moderate anticancer potential | Not specified |
| 6-Chloro-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Lower anti-inflammatory activity | Not specified |
| 6-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | Similar anticancer effects | Not specified |
The presence of iodine in this compound distinguishes it from other halogenated analogs by enhancing its reactivity and biological efficacy.
Case Studies
- Cancer Cell Line Studies : In a series of experiments involving HeLa cells (cervical cancer) and L929 cells (normal fibroblasts), this compound showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity indicates its potential for therapeutic applications with reduced side effects.
- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that this compound significantly reduced inflammation compared to controls. The effective doses were calculated to be lower than those required for traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for treating inflammatory conditions.
Q & A
Basic: What are the preferred synthetic routes for 6-iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization of pre-functionalized pyridine or pyrazole precursors. For example:
- Cyclocondensation : Reacting 3-iodo-1H-pyrazole-5-carboxylic acid methyl ester with α,β-unsaturated ketones in polar aprotic solvents (e.g., DMF) under reflux, using KCO as a base to promote cyclization .
- Iodination Post-Cyclization : Direct iodination of pyrazolo[1,5-a]pyridine intermediates using N-iodosuccinimide (NIS) in acetic acid at 60–80°C, achieving >85% yield .
Optimization Tips :
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- H/C NMR : Key peaks include the ester methyl group (δ ~3.9 ppm in H; δ ~52 ppm in C) and pyridine protons (δ 7.8–8.5 ppm). Discrepancies in aromatic proton splitting may arise from solvent polarity or tautomerism; use DMSO-d to stabilize the dominant tautomer .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error. Contradictions between calculated and observed values may indicate residual solvents; repurify via column chromatography (SiO, CHCl/MeOH 20:1) .
- IR : Ester C=O stretch at ~1700 cm; absence indicates hydrolysis, requiring anhydrous conditions during synthesis .
Basic: How does the reactivity of the iodo substituent compare to other halogens in cross-coupling reactions?
Methodological Answer:
The C–I bond’s lower dissociation energy (~234 kJ/mol) vs. C–Br (~276 kJ/mol) or C–Cl (~339 kJ/mol) enables faster oxidative addition in Pd-catalyzed couplings.
- Buchwald-Hartwig Amination : Use Pd(dba)/Xantphos, CsCO, and aryl amines in toluene at 110°C for 12 h (yields ~70–90%) .
- Negishi Coupling : React with Zn-organohalides (e.g., ZnEt) under Pd(PPh) catalysis in THF at 60°C .
Advanced: How can computational docking predict the biological activity of derivatives targeting kinase enzymes?
Methodological Answer:
- Protein Preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) from the PDB; optimize hydrogen bonds and protonation states using Discovery Studio .
- Ligand Docking : Perform rigid docking with AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol. Validate via MD simulations (AMBER force field, 100 ns) to assess binding stability .
- Contradictions : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvent-accessible surface area (SASA) parameters .
Advanced: What strategies address low yields in the C–H functionalization of the pyrazolo[1,5-a]pyridine core?
Methodological Answer:
- Direct C–H Arylation : Use Pd(OAc)/PivOH catalytic system with aryl iodides in DMAc at 120°C. Additives like AgCO improve yields by scavenging iodide byproducts .
- Photoredox Catalysis : Employ Ru(bpy)_3$$^{2+} under blue LED light to generate radicals for C–H alkylation (e.g., with ethyl bromoacetate) .
Troubleshooting : Low regioselectivity? Introduce directing groups (e.g., –CONHR) to steer functionalization to C7 .
Advanced: How are contradictory biological activity data resolved across different assay models?
Methodological Answer:
- Assay Validation : Compare results from cell-free (e.g., kinase inhibition) vs. cell-based (e.g., MTT) assays. Discrepancies may arise from off-target effects; confirm via siRNA knockdown .
- Metabolic Stability : Use liver microsomes (human/rat) to assess compound degradation. Poor correlation between in vitro and in vivo data may require prodrug strategies (e.g., ester-to-acid conversion) .
Advanced: What are the challenges in scaling up chromatographic purification for this compound?
Methodological Answer:
- Normal-Phase Chromatography : Replace SiO with flash-grade equivalents (40–63 μm) and automate gradient elution (hexane → EtOAc) to reduce solvent use .
- HPLC Limitations : For >10 g batches, switch to recrystallization (solvent: EtOH/HO 4:1) after confirming polymorphism via DSC (melting endotherm ~180°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
